Methyl 2-amino-4-iodo-5-methoxybenzoate Methyl 2-amino-4-iodo-5-methoxybenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20322836
InChI: InChI=1S/C9H10INO3/c1-13-8-3-5(9(12)14-2)7(11)4-6(8)10/h3-4H,11H2,1-2H3
SMILES:
Molecular Formula: C9H10INO3
Molecular Weight: 307.08 g/mol

Methyl 2-amino-4-iodo-5-methoxybenzoate

CAS No.:

Cat. No.: VC20322836

Molecular Formula: C9H10INO3

Molecular Weight: 307.08 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-amino-4-iodo-5-methoxybenzoate -

Specification

Molecular Formula C9H10INO3
Molecular Weight 307.08 g/mol
IUPAC Name methyl 2-amino-4-iodo-5-methoxybenzoate
Standard InChI InChI=1S/C9H10INO3/c1-13-8-3-5(9(12)14-2)7(11)4-6(8)10/h3-4H,11H2,1-2H3
Standard InChI Key SAHXZDPTZACVTR-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C(=C1)C(=O)OC)N)I

Introduction

Chemical Identity and Structural Features

Molecular Formula and Physicochemical Properties

Methyl 2-amino-4-iodo-5-methoxybenzoate has the molecular formula C₉H₁₀INO₃, with a molecular weight of 323.09 g/mol. The compound’s exact mass is 322.964 Da, and its topological polar surface area (TPSA) is 81.78 Ų, indicative of moderate solubility in polar solvents . The iodine atom at the 4-position introduces significant steric and electronic effects, influencing reactivity in subsequent transformations.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₉H₁₀INO₃
Molecular Weight323.09 g/mol
Exact Mass322.964 Da
TPSA81.78 Ų
LogP (Partition Coefficient)1.35 (estimated)

Synthetic Methodologies

Iodination of Methyl 2-Amino-5-Methoxybenzoate

The synthesis of methyl 2-amino-4-iodo-5-methoxybenzoate typically involves electrophilic iodination of a precursor, methyl 2-amino-5-methoxybenzoate. A protocol adapted from Rasheed et al. (2013) employs molecular iodine (I₂) in a pyridine/1,4-dioxane (1:1) solvent system at 0°C . The reaction proceeds via iodination at the para position relative to the amino group, facilitated by the electron-donating methoxy substituent.

Procedure:

  • Dissolve methyl 2-amino-5-methoxybenzoate (2.0 g, 10.2 mmol) in pyridine/1,4-dioxane (20 mL).

  • Add I₂ (5.2 g, 20.4 mmol) at 0°C and stir for 2 hours.

  • Quench with sodium thiosulfate (40 mL), extract with ethyl acetate, and purify via column chromatography (hexane/EtOAc, 7:3).

Yield: 95% (3.6 g) .

Table 2: Optimization of Iodination Conditions

ParameterOptimal Condition
SolventPyridine:1,4-dioxane (1:1)
Temperature0°C
Iodine Equivalents2.0
Reaction Time2 hours

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The compound’s structure is confirmed by ¹H NMR and ¹³C NMR spectroscopy. Key signals include:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.18 (s, 1H, aromatic H-6),

    • δ 6.28 (s, 1H, aromatic H-3),

    • δ 4.51 (br, 2H, NH₂),

    • δ 3.84 (s, 3H, OCH₃),

    • δ 3.83 (s, 3H, COOCH₃) .

  • ¹³C NMR (125 MHz, CDCl₃):

    • δ 164.8 (COOCH₃),

    • δ 161.7 (C-5-OCH₃),

    • δ 151.6 (C-2-NH₂),

    • δ 97.1 (C-4-I),

    • δ 55.9 (OCH₃),

    • δ 51.7 (COOCH₃) .

Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) confirms the molecular ion peak at m/z = 323.9708 [M+H]⁺ (calculated: 323.9710) .

Applications in Organic Synthesis

Intermediate for Carbazole Alkaloids

Methyl 2-amino-4-iodo-5-methoxybenzoate serves as a precursor in Cu-catalyzed cross-coupling reactions to construct carbazole scaffolds. For example, Rasheed et al. (2013) demonstrated its utility in forming methyl carbazole-3-carboxylates via Ullmann-type coupling with boronic acids . These carbazoles exhibit antitumor and antimicrobial activities.

Pharmaceutical Relevance

A related patent (US2007/149523 A1) highlights derivatives of methyl 2-amino-4-hydroxy-5-methoxybenzoate as kinase inhibitors . By analogy, iodinated variants like methyl 2-amino-4-iodo-5-methoxybenzoate could be modified to target metabolic enzymes or inflammatory pathways.

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